DL-Isoleucine

Catalog No.
S1794031
CAS No.
3107-04-8
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Isoleucine

CAS Number

3107-04-8

Product Name

DL-Isoleucine

IUPAC Name

(2S,3R)-2-amino-3-methylpentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1

InChI Key

AGPKZVBTJJNPAG-UHNVWZDZSA-N

SMILES

CCC(C)C(C(=O)O)N

Solubility

34.4 mg/mL at 25 °C

Canonical SMILES

CCC(C)C(C(=O)O)N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)N
  • Radioactive Labeling

    DL-Isoleucine can be radioactively labeled with isotopes like Carbon-14 (¹⁴C) or Tritium (³H). This allows researchers to track the incorporation of isoleucine into newly synthesized proteins in cell cultures and living organisms. By measuring the radioactivity in isolated proteins, scientists can determine the rate of protein synthesis and study the effects of various factors on this process .

  • Mutant Cell Lines

    Research involving mutant cell lines with deficiencies in specific amino acid synthesis pathways can utilize DL-Isoleucine. By supplementing the growth media with DL-Isoleucine, researchers can assess the ability of these mutant cells to utilize exogenous (externally supplied) amino acids for protein synthesis. This helps elucidate the mechanisms of protein biosynthesis and regulation .

  • Protein Crystallography

    DL-Isoleucine can be used in protein crystallography studies. Crystals of proteins suitable for X-ray diffraction analysis often require specific conditions and additives. In some cases, DL-Isoleucine may act as a cryoprotectant, helping to preserve the protein structure during the crystallization process .

DL-Isoleucine is an α-amino acid that plays a crucial role in the biosynthesis of proteins. It is classified as a branched-chain amino acid, alongside leucine and valine, and is essential for human nutrition, meaning it must be obtained through dietary sources. The molecular formula of DL-Isoleucine is C6H13NO2C_6H_{13}NO_2, and its molecular weight is approximately 131.17 g/mol. The compound features an α-amino group, an α-carboxylic acid group, and a hydrocarbon side chain that contributes to its non-polar characteristics .

DL-Isoleucine exists as a racemic mixture of two enantiomers: L-isoleucine and D-isoleucine. While L-isoleucine is biologically active and utilized in protein synthesis, D-isoleucine does not have the same biological function .

DL-Isoleucine plays a vital role in protein synthesis as one of the building blocks of proteins. It's also involved in regulating blood sugar levels and energy metabolism in muscle tissues []. The branched-chain structure might influence its interaction with specific enzymes or proteins involved in these processes, but further research is needed to fully understand the mechanisms.

Typical of amino acids, including:

  • Transamination: DL-Isoleucine can participate in transamination reactions, where it donates its amino group to α-ketoglutarate, forming glutamate and a corresponding α-keto acid.
  • Decarboxylation: Under certain conditions, DL-Isoleucine can lose its carboxyl group to form an amine.
  • Deamination: This process involves the removal of the amino group, leading to the formation of ammonia and a corresponding keto acid.

These reactions are essential for metabolic pathways involving amino acids and contribute to energy production and nitrogen metabolism .

DL-Isoleucine can be synthesized through various methods:

  • Natural Extraction: It can be extracted from protein-rich foods such as eggs, soybeans, meat, and dairy products.
  • Chemical Synthesis: One common synthetic route involves starting from 2-bromobutane and diethylmalonate. This multistep synthesis was first reported by French chemists Bouveault and Locquin in 1905 .
  • Microbial Fermentation: Certain bacteria can synthesize DL-Isoleucine from simpler substrates like glucose or pyruvate through fermentation processes.

These methods highlight the versatility in producing DL-Isoleucine for both research and commercial purposes.

DL-Isoleucine has several applications across various fields:

  • Nutritional Supplements: It is commonly used in dietary supplements aimed at athletes for muscle recovery and energy production.
  • Pharmaceuticals: Due to its role in protein synthesis and metabolism, it is explored for potential therapeutic applications in treating metabolic disorders.
  • Animal Feed: DL-Isoleucine is added to animal feed to ensure adequate nutrition for livestock.

These applications underscore the significance of DL-Isoleucine in both human health and agricultural practices .

Studies on the interactions of DL-Isoleucine with other compounds have revealed important insights:

  • Interactions with Other Amino Acids: DL-Isoleucine may compete with leucine and valine for absorption in the intestines, which can influence protein synthesis rates.
  • Influence on Insulin Sensitivity: Research indicates that DL-Isoleucine may enhance insulin sensitivity, thus playing a role in glucose metabolism regulation .
  • Potential Drug Interactions: Investigations into how DL-Isoleucine interacts with specific medications are ongoing to understand its implications on drug efficacy and metabolism.

These studies highlight the complex roles that DL-Isoleucine plays within biological systems.

DL-Isoleucine shares similarities with several other amino acids, particularly branched-chain amino acids. Here are some comparable compounds:

CompoundStructureUnique Features
L-LeucineC6H13NO2Essential for protein synthesis; promotes muscle growth.
L-ValineC5H11NO2Important for energy production; helps regulate nitrogen balance.
L-ThreonineC4H9NO3Involved in protein synthesis; supports immune function.
L-AlanineC3H7NO2Non-essential amino acid; involved in energy metabolism.

Uniqueness of DL-Isoleucine

What sets DL-Isoleucine apart from these similar compounds is its specific role as both glucogenic and ketogenic, allowing it to participate in diverse metabolic pathways. Additionally, its unique branched structure contributes to its distinct biochemical properties compared to other amino acids .

Physical Description

Solid

XLogP3

-1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Melting Point

60 - 64 °C

UNII

6RNR8XN7S2
05T3WT3PJ1

Wikipedia

Alloisoleucine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Isoleucine: ACTIVE

Dates

Modify: 2023-08-15

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